molecular formula C11H6ClFN4 B1388395 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094425-19-0

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1388395
CAS RN: 1094425-19-0
M. Wt: 248.64 g/mol
InChI Key: GHWZNGPMUKVBLK-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, also known as CFPT, is a heterocyclic compound that belongs to the triazolo[4,3-b]pyridazine family. It is an aromatic compound composed of nitrogen and chlorine atoms, and it is used in a variety of applications due to its unique properties. CFPT has been studied extensively in the scientific research community, and its potential applications have been explored in a variety of fields, including medicinal chemistry, drug synthesis, and materials science.

Scientific Research Applications

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been studied extensively in the scientific research community and has been used in a variety of applications. In medicinal chemistry, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been used as a starting material in the synthesis of several novel biologically active compounds, such as antifungal agents and anti-inflammatory agents. In drug synthesis, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been used as a starting material in the synthesis of several novel drugs, such as anticonvulsants and antihistamines. In materials science, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been used as a starting material in the synthesis of several novel materials, such as polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. It is believed to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. It is also believed to interact with the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been found to have a variety of biochemical and physiological effects. In animal studies, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been found to have anti-inflammatory and antifungal effects. It has also been found to have analgesic, antipyretic, and anticonvulsant effects. In addition, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine has been found to have a protective effect on the liver and kidneys, and it has been found to have a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a highly versatile compound that can be easily synthesized and purified in the laboratory. It is also relatively stable and can be stored for long periods of time without degradation. However, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine is a highly reactive compound and can be easily degraded by light and heat. In addition, 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine can be toxic to humans and animals if it is ingested in high concentrations.

Future Directions

The potential applications of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine in the field of medicinal chemistry, drug synthesis, and materials science are vast, and there are many future directions of research that can be explored. These include the development of more efficient synthesis methods, the exploration of new biological activities of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine, and the development of new materials based on 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine. In addition, further research is needed to better understand the mechanism of action of 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine and its biochemical and physiological effects.

properties

IUPAC Name

6-chloro-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-4-5-10-14-15-11(17(10)16-9)7-2-1-3-8(13)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZNGPMUKVBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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